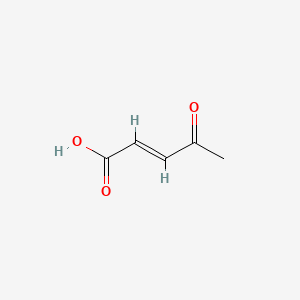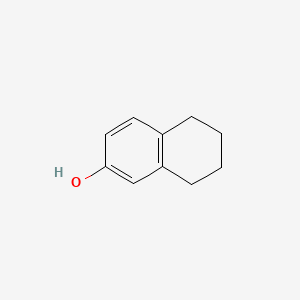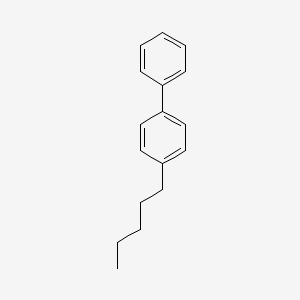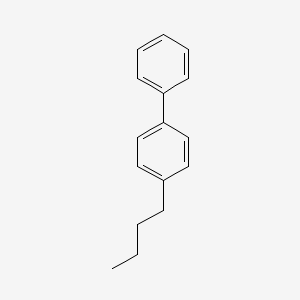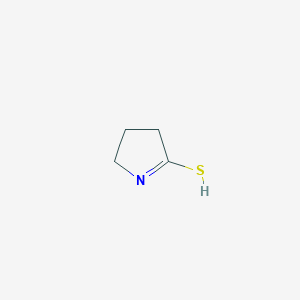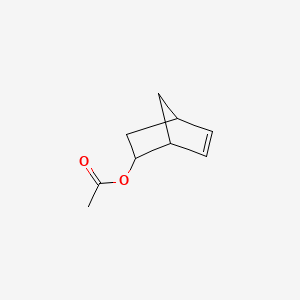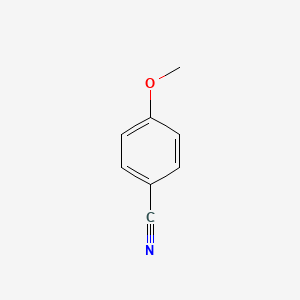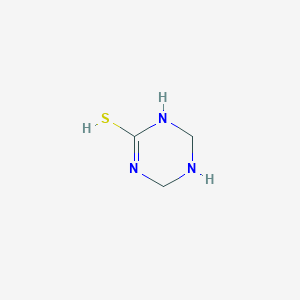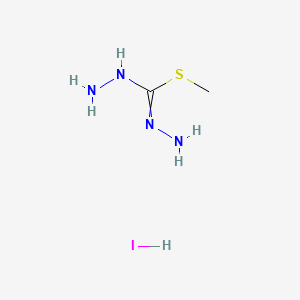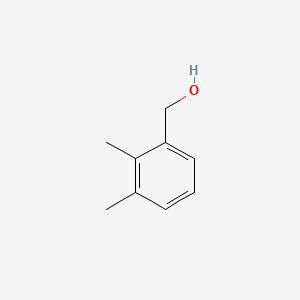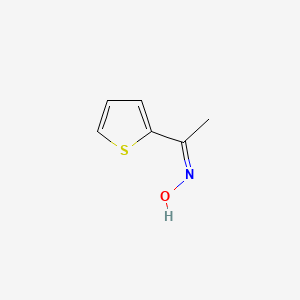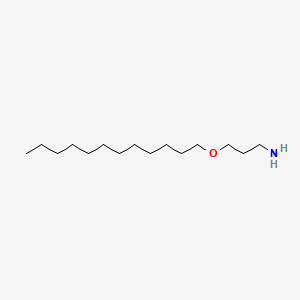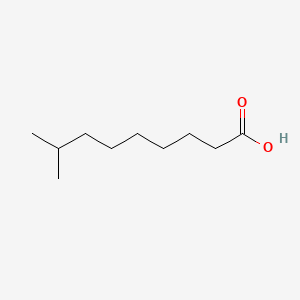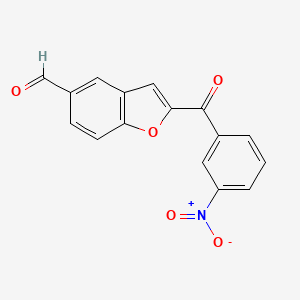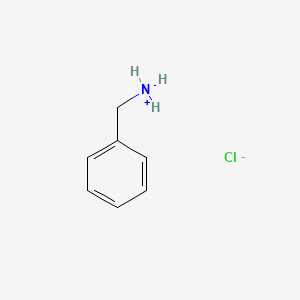
benzylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylazanium;chloride, also known as benzylammonium chloride, is a quaternary ammonium compound. It is an organic salt that is widely used for its antimicrobial properties. This compound is commonly found in various consumer products, including disinfectants, antiseptics, and preservatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzylazanium;chloride can be synthesized through the reaction of benzylamine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, where benzylamine is dissolved in water and hydrochloric acid is added dropwise. The reaction mixture is stirred at room temperature until the formation of this compound is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar reaction conditions. The process involves the continuous addition of hydrochloric acid to a solution of benzylamine in water, followed by crystallization and purification steps to obtain the final product. The industrial production methods are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzylazanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylamine oxide.
Reduction: It can be reduced to benzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Benzylamine oxide.
Reduction: Benzylamine.
Substitution: Various substituted benzylammonium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is employed as a preservative in biological samples and reagents due to its antimicrobial properties.
Medicine: It is used in pharmaceutical formulations as a preservative and antimicrobial agent.
Industry: It is utilized in the formulation of disinfectants, antiseptics, and cleaning agents.
Mecanismo De Acción
The antimicrobial action of benzylazanium;chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The molecular targets include the lipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
Benzylazanium;chloride is similar to other quaternary ammonium compounds, such as:
- Cetyltrimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
What sets this compound apart is its specific structure, which includes a benzyl group. This structural feature imparts unique properties, such as enhanced antimicrobial activity and solubility in both aqueous and organic solvents. Additionally, the presence of the benzyl group allows for various chemical modifications, making it a versatile compound in different applications.
Propiedades
IUPAC Name |
benzylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHCNPAFAXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3287-99-8 |
Source


|
| Record name | Benzylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3287-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
